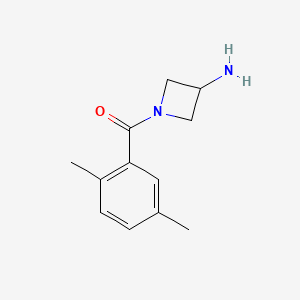
1-(2,5-Dimethylbenzoyl)azetidin-3-amine
描述
1-(2,5-Dimethylbenzoyl)azetidin-3-amine is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a benzoyl group substituted with two methyl groups at the 2 and 5 positions. The presence of the azetidine ring imparts significant strain, contributing to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine typically involves the reaction of 2,5-dimethylbenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency. Industrial production may also involve additional steps such as solvent recovery and waste management to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(2,5-Dimethylbenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
科学研究应用
1-(2,5-Dimethylbenzoyl)azetidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoyl group may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Azetidine: A simpler four-membered nitrogen-containing ring without the benzoyl group.
2,5-Dimethylbenzoyl chloride: The precursor used in the synthesis of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different stability and handling properties.
Uniqueness: this compound is unique due to the combination of the azetidine ring and the 2,5-dimethylbenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler azetidine or benzoyl compounds.
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPNFSFBDGSAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


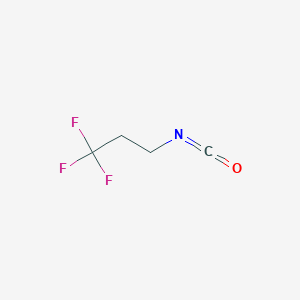
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)
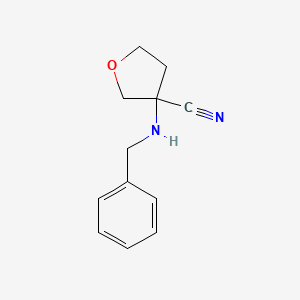
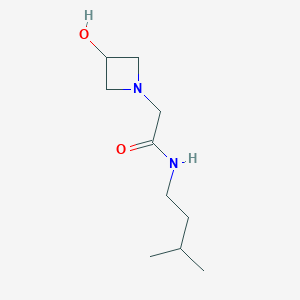
![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
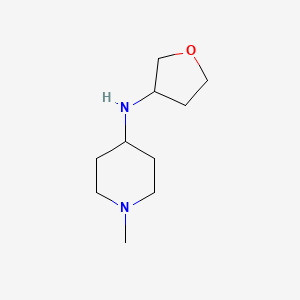
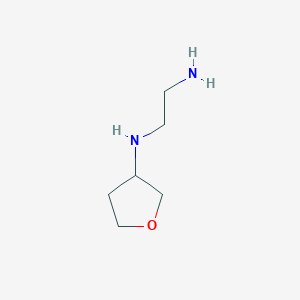
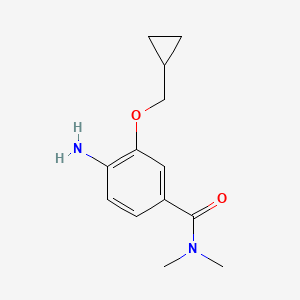

![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)

